2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Overview
Description
2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.085126602 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that the 1,2,4-oxadiazole ring, a key component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is suggested that the oxadiazole moiety may interact with its targets through intramolecular hydrogen bonding .
Biochemical Pathways
Given the known activities of similar 1,2,4-oxadiazole derivatives, it is plausible that this compound may influence pathways related to carbonic anhydrase, which is implicated in various physiological processes including ph regulation and electrolyte balance .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert inhibitory effects on its targets, potentially leading to alterations in cellular processes .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound could potentially be explored further in the field of drug discovery.
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole motif in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-13(19)11-8-4-5-9-12(11)15-17-14(18-20-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBPQHVGIPXLIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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